molecular formula C13H16N4O2 B11323150 3-(1H-tetrazol-1-yl)phenyl 2-ethylbutanoate

3-(1H-tetrazol-1-yl)phenyl 2-ethylbutanoate

Cat. No.: B11323150
M. Wt: 260.29 g/mol
InChI Key: JZYFISXVEHXTGC-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further esterified with 2-ethylbutanoic acid. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-ethylbutanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its bioisosteric properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-ethylbutanoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: Similar structure but lacks the ester group.

    1H-1,2,3,4-Tetrazole-5-thiol: Contains a thiol group instead of an ester.

    1H-1,2,3,4-Tetrazole-5-amine: Contains an amine group instead of an ester.

Uniqueness

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate is unique due to the presence of both the tetrazole ring and the ester group, which can provide distinct chemical and biological properties compared to other tetrazole derivatives .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-ethylbutanoate

InChI

InChI=1S/C13H16N4O2/c1-3-10(4-2)13(18)19-12-7-5-6-11(8-12)17-9-14-15-16-17/h5-10H,3-4H2,1-2H3

InChI Key

JZYFISXVEHXTGC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OC1=CC=CC(=C1)N2C=NN=N2

Origin of Product

United States

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